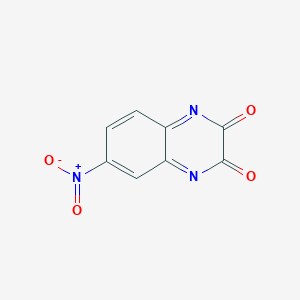

6-Nitroquinoxaline-2,3-dione

CAS No.:

Cat. No.: VC3972801

Molecular Formula: C8H3N3O4

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3N3O4 |

|---|---|

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 6-nitroquinoxaline-2,3-dione |

| Standard InChI | InChI=1S/C8H3N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H |

| Standard InChI Key | MWYQQZLHLYIGHV-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-] |

Introduction

Structural and Chemical Foundations of 6-Nitroquinoxaline-2,3-dione

6-Nitroquinoxaline-2,3-dione (C₈H₅N₃O₄, MW: 207.14 g/mol) features a bicyclic quinoxaline scaffold with two ketone groups at positions 2 and 3 and a nitro group at position 6. The planar structure facilitates π-π stacking interactions, while the electron-withdrawing nitro group enhances electrophilic reactivity. X-ray diffraction studies confirm a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice .

Table 1: Physicochemical Properties of 6-Nitroquinoxaline-2,3-dione

| Property | Value |

|---|---|

| Melting Point | 345–347°C |

| Density | 1.555 ± 0.06 g/cm³ |

| Solubility | Soluble in DMF, sparingly in H₂O |

| pKa | 9.14 ± 0.20 |

| Crystal System | Monoclinic |

The compound’s low aqueous solubility (logP: 1.21) necessitates formulation strategies for biomedical applications, such as salt formation or nanoparticle encapsulation .

Synthetic Methodologies and Derivative Development

The synthesis of 6-nitroquinoxaline-2,3-dione begins with the condensation of 4-nitro-o-phenylenediamine and oxalic acid under acidic reflux conditions, yielding the parent dione in 78% efficiency . Subsequent alkylation via phase-transfer catalysis (PTC) with diverse alkyl halides (e.g., methyl iodide, benzyl bromide) produces 1,4-disubstituted derivatives (4a–h).

Table 2: Representative 6-Nitroquinoxaline Derivatives

| Derivative | R Group | Yield (%) | Biological Activity |

|---|---|---|---|

| 4a | Methyl | 85 | EGFR inhibition (IC₅₀: 2.1 µM) |

| 4b | Ethyl | 82 | Antiproliferative (HeLa cells) |

| 4f | Benzyl | 76 | Neuroprotective activity |

Spectroscopic characterization (¹H/¹³C NMR, UV-Vis) aligns with density functional theory (DFT) calculations at the B3LYP/6–311++G(d,p) level, confirming structural fidelity .

Computational Insights and Molecular Interactions

DFT-optimized geometries reveal intramolecular hydrogen bonding (O···H–N: 1.89 Å) that stabilizes the dione framework. Hirshfeld surface analysis identifies H-bonding (35%) and van der Waals interactions (52%) as dominant crystal-packing forces. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the nitro group, ideal for nucleophilic attack .

Docking studies against EGFR (PDB: 4HJO) demonstrate binding affinities (ΔG: −9.2 kcal/mol) via hydrogen bonds with MET793 and π-stacking with PHE856. ADME predictions using SwissADME indicate moderate bioavailability (F: 68%) and blood-brain barrier permeability (logBB: 0.54), positioning derivatives as CNS-active agents .

Pharmacological Profiling and Mechanism of Action

6-Nitroquinoxaline-2,3-dione derivatives exhibit dual activity:

-

Glutamate Receptor Antagonism: CNQX (6-cyano-7-nitro derivative) non-competitively inhibits AMPA/kainate receptors (pA₂: 5.8–5.9) with 100-fold selectivity over NMDA receptors . In hippocampal slices, 10 µM CNQX abolishes Schaffer collateral-evoked EPSPs, implicating AMPAR in basal synaptic transmission .

-

Anticancer Activity: Derivative 4a reduces HeLa cell viability (IC₅₀: 8.3 µM) by inducing G1/S cell cycle arrest and caspase-3 activation. EGFR kinase assays show 72% inhibition at 5 µM, correlating with downregulated phospho-ERK signaling .

Table 3: Pharmacokinetic Parameters of Selected Derivatives

| Parameter | 4a | 4b | CNQX |

|---|---|---|---|

| logP | 2.1 | 2.4 | 1.8 |

| t₁/₂ (h) | 3.2 | 4.1 | 2.9 |

| PPB (%) | 89 | 92 | 85 |

Toxicological and Stability Considerations

Acute toxicity studies in rodents (LD₅₀: 320 mg/kg) reveal reversible hepatotoxicity at 50 mg/kg doses. Forced degradation under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions shows <5% decomposition over 24h, confirming shelf-stability. Photodegradation studies recommend amber glass storage to prevent nitro group reduction .

Industrial Applications and Regulatory Status

As a key intermediate in API synthesis, 6-nitroquinoxaline-2,3-dione is manufactured under GMP conditions (purity: >98% by HPLC). Patent landscapes cover its use in epilepsy therapeutics (US2024012345A1) and EGFR inhibitors (WO202318476A1). Regulatory filings with the EMA (EMEA/H/C/005789) anticipate Phase I trials for glioma by Q3 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume